molecular formula C12H21N B2774146 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine CAS No. 1862747-76-9

1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine

Cat. No.: B2774146
CAS No.: 1862747-76-9
M. Wt: 179.307
InChI Key: MKOBLXNJDQLBJN-UHFFFAOYSA-N
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Description

1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine is a synthetic compound that belongs to the piperidine family. It has the molecular formula C12H21N and a molecular weight of 179.307. This compound is known for its unique structure, which includes a piperidine ring substituted with a but-3-ynyl group and three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine typically involves the alkylation of 3,3,4-trimethylpiperidine with a but-3-ynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-But-3-ynyl-3,3,5-trimethylpiperidine
  • 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-but-3-ynyl-3,3,4-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-5-6-8-13-9-7-11(2)12(3,4)10-13/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOBLXNJDQLBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1(C)C)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862747-76-9
Record name 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine
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